2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylpyridin-2-yl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with ethylene oxide in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar in structure but lacks the ethan-1-ol backbone.
2-Pyridineethanol: Contains the ethan-1-ol backbone but lacks the 3-methyl substituent.
Uniqueness
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone, combined with a 3-methylpyridin-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
ABADXXDXWTVRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
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